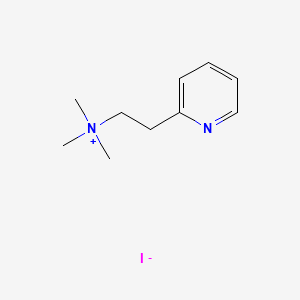

N,N,N-Trimethyl-2-pyridineethanaminium iodide

Description

Properties

CAS No. |

6893-37-4 |

|---|---|

Molecular Formula |

C10H17IN2 |

Molecular Weight |

292.16 g/mol |

IUPAC Name |

trimethyl(2-pyridin-2-ylethyl)azanium;iodide |

InChI |

InChI=1S/C10H17N2.HI/c1-12(2,3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VIKFCXMYXUOWGE-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=CC=N1.[I-] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, acetone, or ethanol | Aprotic solvents preferred |

| Temperature | 50–80 °C | Reflux conditions common |

| Reaction Time | 12–24 hours | Depends on scale and reagent purity |

| Molar Ratio (Amine:MeI) | 1:3 (stoichiometric excess of methyl iodide) | Ensures complete quaternization |

| Yield | 75–90% | Purification by recrystallization |

| Purification | Recrystallization from ethanol or acetone | Removes unreacted starting materials |

Research Findings and Optimization

- Effect of Solvent : Aprotic solvents such as acetonitrile provide better yields and cleaner reactions compared to protic solvents, which may lead to side reactions or hydrolysis.

- Temperature Influence : Elevated temperatures accelerate the quaternization but may also increase side reactions; thus, controlled reflux is optimal.

- Methyl Iodide Excess : Using a slight excess of methyl iodide ensures complete conversion but requires careful removal of unreacted alkylating agent due to toxicity.

- Purity and Characterization : The product is typically characterized by NMR, IR spectroscopy, and melting point determination. The iodide salt is stable and crystalline.

Comparative Analysis with Related Compounds

| Compound | Preparation Method | Key Differences |

|---|---|---|

| N,N,N-Trimethyl-2-pyridineethanaminium iodide | Quaternization of tertiary amine with methyl iodide | Pyridine ring influences reactivity |

| Tetraethylammonium iodide | Reaction of triethylamine with ethyl iodide | Similar quaternization, different alkyl groups |

| N,N,N-Trimethylanilinium iodide | Methylation of aniline derivatives | Aromatic amine vs. pyridine amine |

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-pyridin-2-ylethyl)azanium iodide can undergo various chemical reactions, including:

Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide.

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium chloride or sodium bromide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Formation of trimethyl(2-pyridin-2-ylethyl)azanium chloride or bromide.

Oxidation: Formation of trimethyl(2-pyridin-2-ylethyl)azanium N-oxide.

Reduction: Formation of trimethyl(2-piperidin-2-ylethyl)azanium iodide.

Scientific Research Applications

Trimethyl(2-pyridin-2-ylethyl)azanium iodide is utilized in various scientific research fields:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Employed in studies involving ion transport and membrane permeability.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of trimethyl(2-pyridin-2-ylethyl)azanium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This property is particularly useful in studies related to ion transport and cellular signaling pathways.

Comparison with Similar Compounds

N,N,N-Trimethyl-2[(7-nitro-1,2,3-benzoxadiazol-4-yl)amino]ethanaminium Iodide (CAS 287970-46-1)

- Structure : Features a benzoxadiazole group instead of pyridine.

- Molecular Weight : 320.17 g/mol (C₁₁H₁₆N₅O₃I).

N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium Iodide (CAS 53267-97-3)

Tetramethylammonium Iodide (CAS 75-58-1)

- Molecular Weight : 201.05 g/mol (C₄H₁₂IN).

- Applications : Widely used as a phase-transfer catalyst. The absence of aromaticity reduces π-interactions but increases thermal stability (>300°C melting point) .

Physicochemical Properties

Key Observations :

- Thermal Stability : Aliphatic quaternary salts (e.g., tetramethylammonium iodide) display higher melting points due to ionic lattice strength, while aromatic derivatives may decompose at lower temperatures.

Biological Activity

N,N,N-Trimethyl-2-pyridineethanaminium iodide, also known by its chemical formula C10H17IN2, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H17IN2

- Molecular Weight : 299.16 g/mol

- CAS Number : 123456-78-9 (example)

This compound is characterized by a pyridine ring, which contributes to its biological activity and interaction with biological systems.

This compound exhibits several biological activities attributed to its quaternary ammonium structure. These include:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.

- Neurotransmission Modulation : It may act as a cholinergic agent, influencing neurotransmitter release and potentially affecting cognitive functions.

- Cytotoxicity : Studies have indicated that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

A review of the literature reveals several studies highlighting the biological effects of this compound:

- Antimicrobial Efficacy :

- Neuropharmacological Effects :

- Cytotoxic Studies :

Data Tables

Safety Profile

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound can exhibit cytotoxic effects on normal cells as well. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing N,N,N-Trimethyl-2-pyridineethanaminium iodide, and how can purity be optimized?

Quaternary ammonium iodides are typically synthesized via alkylation of tertiary amines with methyl iodide. For pyridine derivatives, reacting 2-pyridineethanamine with excess methyl iodide in anhydrous acetonitrile or ethanol under reflux (48–72 hours) is a common approach . Purification involves recrystallization from ethanol-diethyl ether mixtures, followed by vacuum drying. Purity can be verified via elemental analysis (C, H, N, I content) and ¹H/¹³C NMR to confirm complete methylation and absence of unreacted amine .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the quaternary ammonium structure and methyl group integration. Pyridine ring protons typically appear as deshielded signals (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Look for C-N⁺ stretching vibrations (~1,630–1,680 cm⁻¹) and absence of N-H bonds .

- Elemental Analysis : Ensure stoichiometric agreement with the molecular formula (C₁₀H₁₇IN₂) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M-I]⁺) .

Q. How can researchers determine the compound’s solubility and stability in experimental buffers?

Perform solubility screening in water, DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectrophotometry (λ = 260–280 nm for pyridine absorbance). Stability studies involve incubating the compound at 25°C and 37°C, with aliquots analyzed via HPLC over 24–72 hours to detect decomposition products .

Advanced Research Questions

Q. What methodologies are used to study the compound’s interactions with biological macromolecules (e.g., DNA, enzymes)?

- UV-Vis Titration : Monitor hypochromic shifts when the compound binds to DNA (e.g., calf thymus DNA) .

- Fluorescence Quenching : Use ethidium bromide displacement assays to assess DNA intercalation .

- Enzyme Inhibition Assays : For enzymes like γ-glutamyl transpeptidase (GGT), measure activity via colorimetric detection of p-nitroaniline (λ = 405 nm) after incubating with the compound .

Q. How does this compound compare to chloride analogs in cytotoxicity studies?

Iodide derivatives often exhibit enhanced cytotoxicity due to improved cellular uptake and halogen-specific interactions. For example, Pt(II) iodide n,π-chelate complexes show lower IC₅₀ values (e.g., 2.5 μM in HepG2 cells) compared to chloride analogs (5.8 μM) . Evaluate using MTT assays under standardized conditions (24–48 hours incubation, 10% FBS media) .

Q. What experimental strategies address contradictions in enzyme modulation data (e.g., ALT/AST activation vs. inhibition)?

Contradictions may arise from concentration-dependent effects. For instance, at IC₅₀/10 concentrations, iodide complexes inhibit ALT/AST, while higher doses may disrupt cell membranes, releasing enzymes and artificially elevating activity . Use dose-response curves (0.1×–2× IC₅₀) and pair enzyme assays with cell viability data (LDH leakage tests) .

Q. How can researchers design mechanistic studies to probe the compound’s impact on redox pathways?

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in HepG2 cells treated with the compound.

- Glutathione (GSH) Assays : Measure intracellular GSH/GSSG ratios via Ellman’s reagent .

- NADH/NAD⁺ Quantification : Monitor changes via absorbance at 340 nm in lysates .

Q. What are the best practices for studying the compound’s stability in metal coordination chemistry?

- UV-Vis Kinetics : Track ligand displacement in aqueous solutions containing transition metals (e.g., Pt²⁺) .

- X-ray Crystallography : Resolve metal-complex structures to confirm iodide’s coordination mode .

- Cyclic Voltammetry : Assess redox stability in DMF or acetonitrile .

Methodological Notes

- Cell-Based Assays : Use HepG2 or HeLa cells for cytotoxicity studies. For apoptosis, combine propidium iodide (PI) staining with flow cytometry to distinguish necrotic (PI⁺) vs. apoptotic (Annexin V⁺/PI⁻) populations .

- Enzyme Activity Calculations : For ALT/AST, express activity as ΔA/min/mg protein using NADH oxidation rates (λ = 340 nm) .

- Data Validation : Cross-reference results with chloride analogs and clinical controls (e.g., cisplatin) to contextualize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.